molecular formula C9H9N3O6 B7728522 2-(2,4-Dinitroanilino)propanoic acid CAS No. 10250-67-6

2-(2,4-Dinitroanilino)propanoic acid

Cat. No.: B7728522
CAS No.: 10250-67-6
M. Wt: 255.18 g/mol
InChI Key: KKHLKORVTUUSBC-UHFFFAOYSA-N
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Description

2-(2,4-Dinitroanilino)propanoic acid is a chemical compound with the molecular formula C₉H₉N₃O₆ It is characterized by the presence of a propanoic acid moiety attached to a 2,4-dinitroaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dinitroanilino)propanoic acid typically involves the nitration of aniline derivatives followed by coupling with propanoic acid. One common method includes the following steps:

    Nitration of Aniline: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2,4-dinitroaniline.

    Coupling Reaction: The 2,4-dinitroaniline is then reacted with propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of strong acids and nitrating agents.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitroanilino)propanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

    Reduction: 2-(2,4-Diaminoanilino)propanoic acid.

    Substitution: Various substituted anilino derivatives.

    Hydrolysis: Propanoic acid and 2,4-dinitroaniline.

Scientific Research Applications

2-(2,4-Dinitroanilino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitroanilino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The compound may also inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitroaniline: A related compound with similar nitro groups but lacking the propanoic acid moiety.

    2,4,6-Trinitroaniline: Contains an additional nitro group, making it more reactive.

    4-Nitroaniline: Contains a single nitro group, making it less reactive compared to 2-(2,4-Dinitroanilino)propanoic acid.

Uniqueness

This compound is unique due to the presence of both the propanoic acid and 2,4-dinitroaniline moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2,4-dinitroanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O6/c1-5(9(13)14)10-7-3-2-6(11(15)16)4-8(7)12(17)18/h2-5,10H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHLKORVTUUSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875866
Record name N-(2,4-DINITROPHENYL)ALANINE
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Molecular Weight

255.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10250-67-6, 1655-52-3
Record name N-(2,4-Dinitrophenyl)alanine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC89605
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89605
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Record name N-(2,4-DINITROPHENYL)ALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-dinitrophenyl)-L-alanine
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